
sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate is a chemical compound with the molecular formula C₃H₅N₄NaO₃S and a molecular weight of 200.2 g/mol . This compound is known for its unique structure, which includes a tetrazole ring and a sulfonate group, making it a versatile molecule in various chemical and biological applications.
Mecanismo De Acción
Target of Action
Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate is a compound that primarily targets receptors in the body due to its structural properties . The planar structure of the tetrazole component of the compound allows it to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .
Mode of Action
The interaction of this compound with its targets involves the compound’s electron-donating and electron-withdrawing properties . These properties allow the compound to interact with various receptors in the body, leading to changes in the receptor’s activity .
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with different receptors
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. Tetrazolate anions, a component of the compound, are more soluble in lipids than carboxylic acids, which allows the compound to penetrate more easily through cell membranes . This property impacts the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with various receptors . These effects include a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in lipids allows it to penetrate cell membranes more easily, which can be affected by the lipid composition of the cells . Additionally, the compound’s stability can be influenced by factors such as temperature and pH .
Métodos De Preparación
The synthesis of sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The tetrazole ring can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate can be compared with other similar compounds, such as:
1,2,4-Triazole: Another nitrogen-rich heterocycle with similar applications in chemistry and biology.
1H-1,2,3-Triazole: Known for its use in click chemistry and its ability to form stable complexes with metal ions.
Tetrazole derivatives: Various tetrazole derivatives have been studied for their biological and chemical properties.
The uniqueness of this compound lies in its combination of a tetrazole ring and a sulfonate group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
sodium;2-(tetrazol-1-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O3S.Na/c8-11(9,10)2-1-7-3-4-5-6-7;/h3H,1-2H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPXBUHDYYEKRL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N4NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
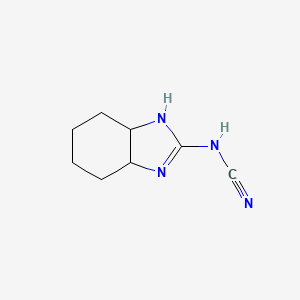
![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)

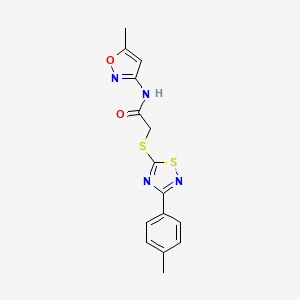
![2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B2640203.png)
![5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2640205.png)
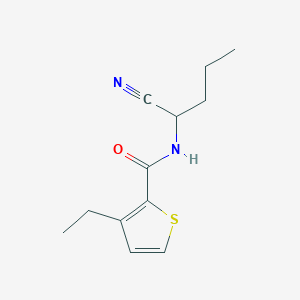
![3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B2640207.png)
![1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2640208.png)
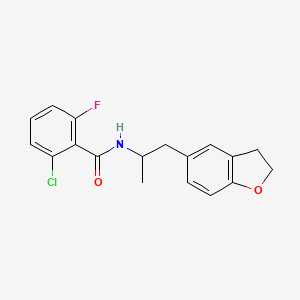
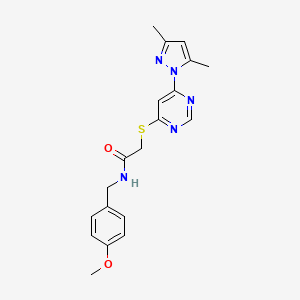
![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2640214.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoate](/img/structure/B2640216.png)
![N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide](/img/structure/B2640217.png)
